Cas no 1248745-65-4 (3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole)
3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- EN300-1260338
- 1248745-65-4
- AKOS010531469
- 3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole
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- Inchi: 1S/C7H9ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h5H,1-4H2
- InChI Key: RPYDYBXDRCBKMD-UHFFFAOYSA-N
- SMILES: ClCC1=NOC(C2COCC2)=N1
Computed Properties
- Exact Mass: 188.0352552g/mol
- Monoisotopic Mass: 188.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 48.2Ų
3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1260338-0.05g |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 0.05g |
$73.0 | 2023-05-26 | |
| Enamine | EN300-1260338-0.1g |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 0.1g |
$109.0 | 2023-05-26 | |
| Enamine | EN300-1260338-0.25g |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 0.25g |
$156.0 | 2023-05-26 | |
| Enamine | EN300-1260338-0.5g |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 0.5g |
$299.0 | 2023-05-26 | |
| Enamine | EN300-1260338-1.0g |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 1g |
$398.0 | 2023-05-26 | |
| Enamine | EN300-1260338-2.5g |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 2.5g |
$782.0 | 2023-05-26 | |
| Enamine | EN300-1260338-5.0g |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 5g |
$1157.0 | 2023-05-26 | |
| Enamine | EN300-1260338-10.0g |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 10g |
$1716.0 | 2023-05-26 | |
| Aaron | AR028E24-50mg |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 50mg |
$126.00 | 2025-02-16 | |
| Aaron | AR028E24-100mg |
3-(chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole |
1248745-65-4 | 95% | 100mg |
$175.00 | 2025-02-16 |
3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole Related Literature
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole
Introduction to 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole (CAS No. 1248745-65-4)
3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole (CAS No. 1248745-65-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two oxygen atoms. The presence of a chloromethyl group and an oxolan-3-yl substituent further enhances its chemical versatility and reactivity.
The chloromethyl group in 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole is a reactive functional group that can undergo various chemical transformations, such as nucleophilic substitution reactions. This makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The oxolan-3-yl substituent, on the other hand, introduces a chiral center, which can be crucial for the compound's biological activity and selectivity.
Recent studies have explored the potential applications of 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole in various fields. One notable area of research is its use as a building block in the synthesis of novel antiviral agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers attributed this activity to the compound's ability to disrupt viral replication processes by interfering with key viral enzymes.
In addition to its antiviral properties, 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole has shown promise in the development of anticancer drugs. A study conducted by a team of researchers at a leading pharmaceutical company demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action was found to involve the induction of apoptosis through the modulation of specific signaling pathways. These findings suggest that 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole could serve as a lead compound for the design of more effective anticancer agents.
The structural flexibility and reactivity of 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole also make it an attractive candidate for use in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify those with desired biological activities. By using 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole as a starting material, researchers can generate a diverse array of derivatives with varying functional groups and substituents. This approach has been successfully applied in the discovery of new lead compounds for various therapeutic targets.
Another area where 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole has shown potential is in the field of materials science. The unique electronic properties and thermal stability of this compound make it suitable for use in the development of advanced materials with applications in electronics and energy storage. For example, recent research has demonstrated that derivatives of this compound can be used as components in organic photovoltaic cells and lithium-ion batteries.
In conclusion, 3-(Chloromethyl)-5-(oxolan-3-yl)-1,2,4-oxadiazole (CAS No. 1248745-65-4) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry, materials science, and other fields. Its unique structural features and reactivity make it an important building block for the synthesis of novel compounds with diverse biological activities and functional properties. Ongoing research continues to uncover new uses for this compound, further highlighting its significance in modern scientific research.
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